beta-lactâmicos
Beta-lactam antibiotics are a class of antibacterial drugs that include penicillins and cephalosporins, among others. These compounds exhibit their antimicrobial activity by inhibiting bacterial cell wall synthesis through the irreversible binding to specific enzymes called penicillin-binding proteins (PBPs). The inhibition of these PBPs disrupts peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death. Beta-lactams are effective against a wide range of Gram-positive and Gram-negative bacteria but may be less effective against anaerobic bacteria or some atypical pathogens without proper modifications.
These antibiotics have a broad spectrum of applications in clinical settings, used for treating various infections such as respiratory tract infections, urinary tract infections, skin infections, and sepsis. However, their efficacy can vary based on bacterial resistance patterns, which necessitates regular updates in treatment guidelines to ensure effective therapy. Side effects of beta-lactam antibiotics include allergic reactions, gastrointestinal upset, and anaphylaxis in some cases.
Due to their critical role in modern medicine, the development and research into new beta-lactam antibiotics continue, focusing on overcoming resistance and expanding their therapeutic spectrum.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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8-Azabicyclo[5.2.0]nonan-9-one | 96850-68-9 | C8H13NO |
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7-Azabicyclo[4.2.0]oct-4-en-8-one | 39170-51-9 | C7H9NO |
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7,7-dimethyl-1-azaspiro3.5nonan-2-one | 178243-37-3 | C10H17NO |
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7-ethyl-1-azaspiro3.5nonan-2-one | 1339435-12-9 | C10H17NO |
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9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- | 350015-81-5 | C9H13NO |
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1-Azaspiro[3.4]octan-2-one | 178242-70-1 | C7H11NO |
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7-Azabicyclo[4.2.0]oct-4-en-8-one, (1R,6S)-rel- | 233600-25-4 | C7H9NO |
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(1S,6R)-7-azabicyclo[4.2.0]octan-8-one | 22031-53-4 | C7H11NO |
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7-Tert-butyl-1-azaspiro[3.5]nonan-2-one | 1339391-14-8 | C12H21NO |
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1-Azaspiro[3.5]nonane-1-sulfonylchloride, 3-methyl-2-oxo- | 16933-89-4 | C9H14ClNO3S |
Literatura Relacionada
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1. Acetylene to vinylidene rearrangements on electron rich d6 metal centers: a density functional studyFilippo De Angelis,Antonio Sgamellotti,Nazzareno Re Dalton Trans., 2004, 3225-3230
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Ming-Hui Zhang,Wei Li,Ke-Yi Tao Dalton Trans., 2007, 5165-5170
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Sheikha Lardhi,Antton Curutchet,Luigi Cavallo,Moussab Harb,Tangui Le Bahers Phys. Chem. Chem. Phys., 2017,19, 12321-12330
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Lawrence B. Harding,Stephen J. Klippenstein,Ahren W. Jasper Phys. Chem. Chem. Phys., 2007,9, 4055-4070
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Kurt R. Brorsen,Mark S. Gordon Phys. Chem. Chem. Phys., 2015,17, 27027-27034
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